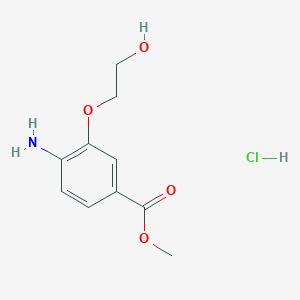
Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride
Übersicht
Beschreibung
“Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride” is an amino acid ester hydrochloride . It is used as an important raw material and intermediate in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .
Molecular Structure Analysis
The molecular formula of “Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride” is C10H14ClNO4 . Unfortunately, the specific molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
The molecular weight of “Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride” is 247.68 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Wissenschaftliche Forschungsanwendungen
-
Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : Benzamide compounds, which are structurally similar to the compound you mentioned, have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Methods : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. Their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity .
-
Synthesis of Gefitinib
- Field : Pharmaceutical Chemistry
- Application : Methyl 3-hydroxy-4-methoxybenzoate, a compound similar to the one you mentioned, has been used in the synthesis of gefitinib, a drug used for the treatment of non-small cell lung cancer .
- Methods : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
- Results : This novel synthetic route produced overall yields as high as 37.4% .
-
Photoinitiator in UV-curable Coatings
- Field : Material Science
- Application : Compounds similar to the one you mentioned, such as 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, are used as photoinitiators in UV-curable coatings .
- Methods : These compounds absorb UV light and generate free radicals, which initiate the polymerization process .
- Results : The use of these photoinitiators allows for rapid curing of coatings under UV light, which is beneficial in manufacturing processes .
-
Intermediate in Organic Synthesis
- Field : Organic Chemistry
- Application : Methyl 4-(2-oxopropyl)benzoate, a compound structurally similar to the one you mentioned, is used as an intermediate in organic synthesis .
- Methods : This compound can undergo various reactions, such as reduction, substitution, or addition, to form other useful compounds .
- Results : The use of this compound as an intermediate can facilitate the synthesis of complex organic molecules .
-
Photoinitiator in UV-curable Coatings
- Field : Material Science
- Application : Compounds similar to the one you mentioned, such as 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, are used as photoinitiators in UV-curable coatings .
- Methods : These compounds absorb UV light and generate free radicals, which initiate the polymerization process .
- Results : The use of these photoinitiators allows for rapid curing of coatings under UV light, which is beneficial in manufacturing processes .
-
Intermediate in Organic Synthesis
- Field : Organic Chemistry
- Application : Methyl 4-(2-oxopropyl)benzoate, a compound structurally similar to the one you mentioned, is used as an intermediate in organic synthesis .
- Methods : This compound can undergo various reactions, such as reduction, substitution, or addition, to form other useful compounds .
- Results : The use of this compound as an intermediate can facilitate the synthesis of complex organic molecules .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-amino-3-(2-hydroxyethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-14-10(13)7-2-3-8(11)9(6-7)15-5-4-12;/h2-3,6,12H,4-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUGAJIITWRGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



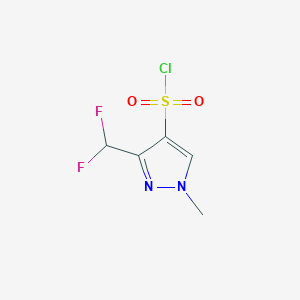
![(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one](/img/structure/B1435715.png)

![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)
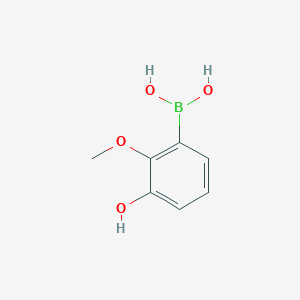

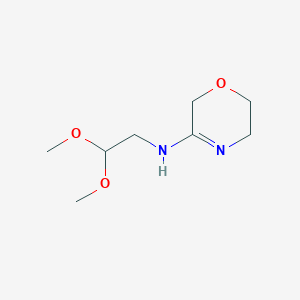

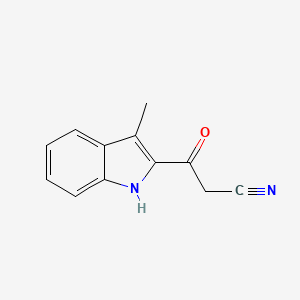

![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
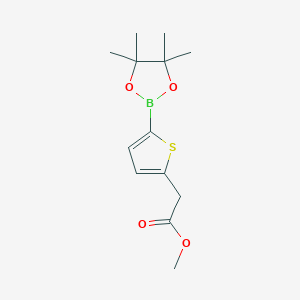
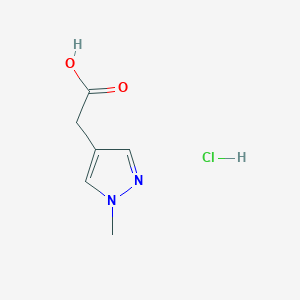
![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)